molecular formula C9H14O4 B1587017 Ethyl 5-methyl-2,4-dioxohexanoate CAS No. 64195-85-3

Ethyl 5-methyl-2,4-dioxohexanoate

Cat. No.: B1587017
CAS No.: 64195-85-3
M. Wt: 186.2 g/mol
InChI Key: HBJPUWYQVWIKSD-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2,4-dioxohexanoate is an organic compound with the molecular formula C9H14O4. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methyl-2,4-dioxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-2,4-dioxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2,4-dioxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-methyl-2,4-dioxohexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2,4-dioxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-2,4-dioxohexanoate is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules makes it a valuable compound in research and industry .

Properties

IUPAC Name

ethyl 5-methyl-2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)8(11)5-7(10)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPUWYQVWIKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982738
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64195-85-3
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64195-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064195853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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